N-(benzo[d]thiazol-2-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide is a chemical compound that has been extensively studied for its potential application in scientific research. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further investigation. In
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide involves the inhibition of specific enzymes or proteins in cells. For example, in cancer cells, this compound has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. In Alzheimer's disease, this compound has been found to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of the disease.
Biochemical and Physiological Effects
N-(benzo[d]thiazol-2-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide has been found to exhibit various biochemical and physiological effects. For example, it has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the formation of reactive oxygen species, which can cause damage to cells. Furthermore, this compound has been found to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(benzo[d]thiazol-2-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide in lab experiments is its low toxicity. This compound has been found to have low toxicity in various cell lines, making it a safer alternative to other compounds that may be more toxic. However, one limitation of using this compound is its solubility. N-(benzo[d]thiazol-2-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide has low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-(benzo[d]thiazol-2-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide. One direction is to investigate its potential application in the treatment of other diseases, such as Parkinson's disease or Huntington's disease. Another direction is to explore its potential use as a fluorescent probe for the detection of other molecules or ions. Furthermore, future research could focus on modifying the structure of this compound to enhance its activity or solubility.
Synthesis Methods
The synthesis of N-(benzo[d]thiazol-2-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide involves the reaction of 2-amino-benzothiazole with 6-(4-fluorophenyl)pyridazine-3-thiol in the presence of a coupling reagent such as EDCI or DIC. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide has been used in various scientific research studies. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential application in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides. Furthermore, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4OS2/c20-13-7-5-12(6-8-13)14-9-10-18(24-23-14)26-11-17(25)22-19-21-15-3-1-2-4-16(15)27-19/h1-10H,11H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDYGWIFBKGMLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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